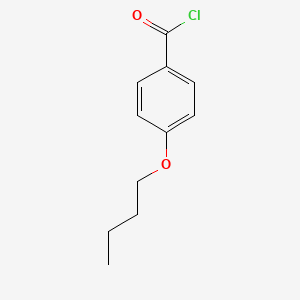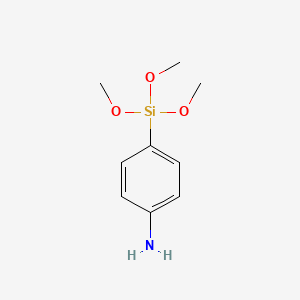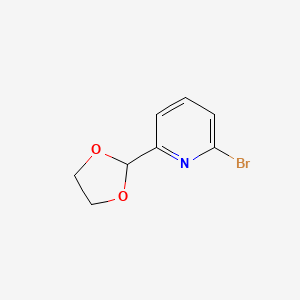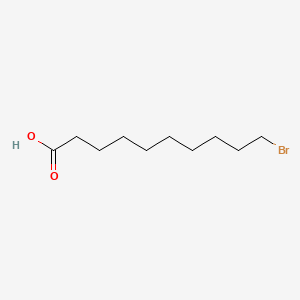
10-Bromodecanoic acid
説明
10-Bromodecanoic acid is an organic compound with the molecular formula C₁₀H₁₉BrO₂ . It is a brominated fatty acid derivative, characterized by a bromine atom attached to the tenth carbon of a decanoic acid chain. This compound is used in various chemical syntheses and industrial applications due to its reactivity and functional properties.
作用機序
Target of Action
10-Bromodecanoic acid is a pharmaceutical intermediate It’s known to be used in the preparation of alkylcarboxylate-grafted polyethylenimine , which suggests that it may interact with various biological targets depending on the specific context of its use.
Mode of Action
It’s known to be used in the synthesis of various compounds . This suggests that its mode of action may involve the donation of its bromo functional group or its carboxylic acid group to other molecules, thereby altering their structure and function.
Biochemical Pathways
Given its role as an intermediate in the synthesis of other compounds , it’s likely that it participates in various biochemical reactions, potentially affecting multiple pathways depending on the context of its use.
Pharmacokinetics
It’s partly miscible in water , which may influence its absorption and distribution in the body.
Result of Action
Given its role as an intermediate in the synthesis of other compounds , it’s likely that its effects are largely dependent on the specific compounds it helps to produce.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it’s known to be air sensitive , which means that its stability and efficacy could be affected by exposure to air. Additionally, it’s incompatible with oxidizing agents , suggesting that its action could be influenced by the presence of such agents in its environment.
生化学分析
Biochemical Properties
10-Bromodecanoic acid plays a significant role in biochemical reactions, particularly as an alkylcarboxylate chain source. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used in the synthesis of alkylcarboxylate-grafted polyethylenimine, which is crucial for drug delivery systems . The interactions of this compound with these biomolecules often involve the formation of covalent bonds, leading to the modification of the biomolecules’ structure and function.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, this compound can affect cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating them, depending on the context. For instance, this compound may inhibit certain enzymes involved in fatty acid metabolism, leading to changes in the levels of metabolites . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular responses. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At very high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes such as acyl-CoA synthetase, which plays a crucial role in the activation of fatty acids for subsequent metabolic processes . The presence of this compound can alter the levels of metabolites within these pathways, leading to changes in metabolic flux and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its effects . The distribution of this compound within tissues can also influence its overall efficacy and impact on cellular function.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . The activity and function of this compound are closely linked to its subcellular localization, as it interacts with biomolecules within these specific compartments.
準備方法
Synthetic Routes and Reaction Conditions: 10-Bromodecanoic acid can be synthesized from 10-bromodecanol through an oxidation process. The reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to convert the alcohol group to a carboxylic acid group .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization to remove impurities .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to produce various oxidized derivatives.
Reduction: The compound can be reduced to form 10-bromodecanol or other reduced forms.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide, potassium hydroxide, or other nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: 10-bromodecanol.
Substitution: Various substituted decanoic acids depending on the nucleophile used.
科学的研究の応用
10-Bromodecanoic acid is employed in several scientific research applications:
Biology: Utilized in the synthesis of bioactive molecules and as a reagent in biochemical studies.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
類似化合物との比較
- 8-Bromooctanoic acid
- 9-Bromononanoic acid
- 6-Bromohexanoic acid
- 4-Bromobutyric acid
- 11-Bromoundecanoic acid
- 16-Bromohexadecanoic acid
Comparison: 10-Bromodecanoic acid is unique due to its specific chain length and the position of the bromine atom. Compared to shorter or longer chain brominated acids, it offers distinct reactivity and properties that are advantageous in certain chemical syntheses and industrial applications .
特性
IUPAC Name |
10-bromodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO2/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1-9H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVRSPIEZYGOAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198540 | |
| Record name | 10-Bromodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50530-12-6 | |
| Record name | 10-Bromodecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050530126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Bromodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-Bromodecanoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one](/img/structure/B1266117.png)
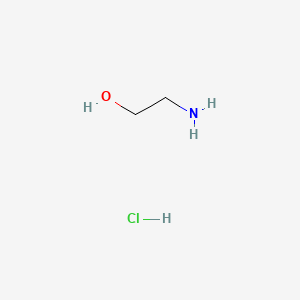
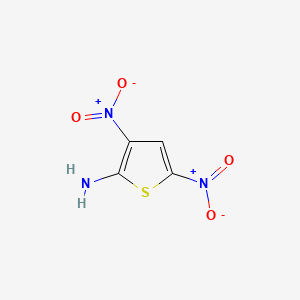
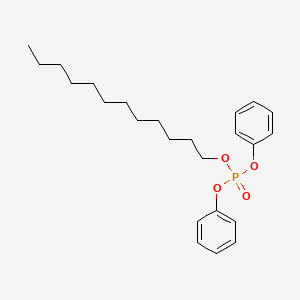
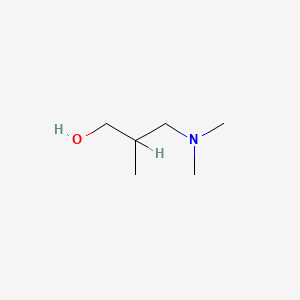

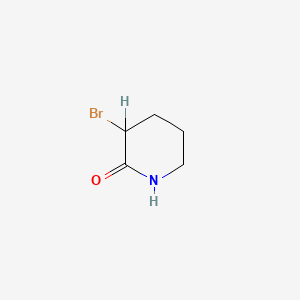
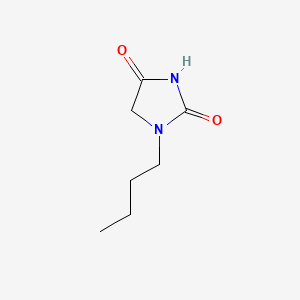
![Sodium;3-[5-phenyl-2-[2-[[5-phenyl-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate](/img/structure/B1266128.png)

